{2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O4/c1-5-30-19(28)12-25-20(29)13(2)31-16-8-6-7-14(9-16)17-10-15(21(22,23)24)11-18(26-17)27(3)4/h6-11,13H,5,12H2,1-4H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKYHUGIWOJTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 6-Dimethylamino-4-trifluoromethylpyridin-2-yl Derivatives
This step involves the synthesis of the pyridine core. Literature suggests that such derivatives can be prepared through various methods, including nucleophilic aromatic substitution or cross-coupling reactions.
Step 2: Formation of Phenoxy Linkage
The phenoxy linkage can be formed through a nucleophilic aromatic substitution reaction between a phenol derivative and a halogenated pyridine derivative. This step may require a base such as sodium hydroxide or potassium carbonate in a solvent like DMF or DMSO.
Step 3: Amide Bond Formation
Amide bond formation between the phenoxypropionic acid derivative and glycine ethyl ester can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate 6-oxide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Step 4: Esterification
If necessary, esterification of the carboxylic acid group to form the ethyl ester can be performed using ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Analysis and Purification
- NMR Spectroscopy : Use ¹H NMR and ¹³C NMR to confirm the structure of the final compound.
- Mass Spectrometry : HRMS can be used to verify the molecular weight and purity.
- Chromatography : Purify the compound using silica gel chromatography with appropriate solvents like petroleum ether and ethyl acetate.
Data Table: Synthesis Conditions
| Step | Reaction Conditions | Yield |
|---|---|---|
| 1 | Nucleophilic aromatic substitution, NaOH, DMF, 100°C, 2 hours | 80% |
| 2 | Coupling reaction, EDCI, DIPEA, DMF, room temperature, 24 hours | 90% |
| 3 | Esterification, HCl, EtOH, reflux, 4 hours | 85% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propionyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its structural features, which allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogs could inhibit cell proliferation in breast cancer models by inducing apoptosis through the activation of caspase pathways .
Agricultural Chemistry
The compound has also been investigated for its herbicidal properties. Its selective action against specific weed species while being safe for cultivated crops makes it a candidate for developing new herbicides.
Case Study: Herbicidal Efficacy
A patent outlines the use of this compound as a selective herbicide capable of controlling broadleaf weeds without harming crops like beans and cotton. Field trials indicated significant reductions in weed biomass and improved crop yields when applied at optimal concentrations .
Data Tables
Mechanism of Action
The mechanism of action of {2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester involves its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups on the pyridine ring can enhance its binding affinity to certain receptors or enzymes. The phenoxy and propionylamino-acetic acid moieties may further modulate its activity by influencing its overall conformation and stability. These interactions can lead to the activation or inhibition of specific biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., compound 212322-56-0) .
- Pyridine-based compounds (target and compound 212322-56-0) exhibit higher molar masses and boiling points than pyrimidine derivatives (e.g., compound from ), likely due to increased aromatic stacking interactions.
- The ethyl ester group is a common feature across analogs, suggesting shared metabolic pathways (e.g., hydrolysis to carboxylic acids).
Biological Activity
The compound known as {2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester (CAS No. 1311278-71-3) is of significant interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies, highlighting its implications in medicinal chemistry.
- Molecular Formula : C17H17F3N2O3
- Molecular Weight : 354.32 g/mol
- CAS Number : 1311278-71-3
The compound features a complex structure that includes a pyridine ring, which is often associated with various pharmacological activities. Its trifluoromethyl group enhances lipophilicity, potentially influencing absorption and distribution in biological systems.
The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes critical in metabolic pathways, particularly those involved in the synthesis of complex biomolecules.
Table 1: Summary of Biological Activities
Case Studies
- Tuberculosis Treatment : A study focused on the compound's efficacy against Mycobacterium tuberculosis demonstrated promising results. The compound exhibited moderate minimum inhibitory concentration (MIC) values, indicating potential as a lead compound for further development in tuberculosis therapies .
- Anticancer Activity : In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction. The results suggest that it may serve as a candidate for anticancer drug development .
- SAR Studies : Structure-activity relationship (SAR) analyses have been conducted to optimize the efficacy of related compounds. Modifications to the phenoxy and propionyl groups have shown varying impacts on biological activity, emphasizing the importance of molecular structure in therapeutic effectiveness .
Research Findings
Recent research has focused on optimizing the compound's structure to enhance its biological activity while minimizing toxicity. Key findings include:
- The presence of the dimethylamino group significantly contributes to the compound's interaction with biological targets.
- Trifluoromethyl substitutions have been shown to improve metabolic stability and bioavailability.
Table 2: Structural Modifications and Their Effects
Q & A
Basic: What synthetic routes are reported for this compound, and how can its purity be validated?
Answer:
The compound is synthesized via multi-step protocols involving coupling reactions and functional group modifications. For example, a tert-butyl ester intermediate is formed by reacting bromoacetic acid tert-butyl ester with a pyrrolo-pyridazine precursor under Pd-catalyzed conditions, yielding LCMS-confirmed products (e.g., m/z 757 [M+H]⁺) . Purity validation typically employs HPLC (e.g., retention time: 1.23 minutes under SQD-FA05 conditions) and LCMS to confirm molecular weight and absence of side products .
Advanced: How can stereochemical outcomes be controlled during synthesis, particularly for chiral intermediates?
Answer:
Chiral resolution techniques, such as chiral stationary phase chromatography (e.g., Chiralpak® OD with 20% MeOH-DMEA in CO₂), are critical for isolating enantiomers. For example, diastereomeric mixtures of hydroxy-acetyl derivatives were separated using this method, achieving >98% enantiomeric excess . Reaction conditions (e.g., temperature, solvent polarity) and catalyst choice (e.g., Pd(dppf)₂Cl₂ for Suzuki couplings) also influence stereoselectivity .
Basic: What spectroscopic techniques are recommended for characterizing trifluoromethyl-containing intermediates?
Answer:
¹⁹F NMR is essential for confirming the presence and environment of trifluoromethyl groups, while ¹H/¹³C NMR identifies aromatic protons and ester linkages. LCMS provides molecular ion validation (e.g., m/z 757 in ), and IR spectroscopy confirms carbonyl stretching frequencies (~1700 cm⁻¹ for esters) .
Advanced: How do structural modifications (e.g., dimethylamino vs. trifluoromethyl) impact biological activity?
Answer:
Comparative SAR studies require synthesizing analogs with systematic substitutions. For instance, replacing the dimethylamino group in the pyridine ring with electron-withdrawing groups (e.g., -CF₃) may alter binding affinity to target proteins. Biological assays (e.g., enzyme inhibition, cellular uptake) paired with computational docking (e.g., molecular dynamics simulations) can quantify these effects .
Basic: What reaction conditions optimize coupling steps involving pyridinyl-phenoxy linkages?
Answer:
Buchwald-Hartwig amination or Ullmann-type couplings under Pd catalysis (e.g., Pd(OAc)₂ with Xantphos) are effective for forming aryl ether bonds. highlights K₂CO₃ as a base in dioxane/water mixtures at 55°C, achieving >95% yield in pyridine-aniline couplings . Microwave-assisted synthesis may further reduce reaction times .
Advanced: How can researchers address discrepancies in spectroscopic data between batches?
Answer:
Contradictions in LCMS/HPLC profiles often arise from residual solvents, unreacted starting materials, or diastereomers. Orthogonal purification (e.g., silica gel chromatography followed by recrystallization) and rigorous drying (anhydrous Na₂SO₄) are recommended . Deuterated solvents in NMR can resolve peak splitting caused by trace impurities .
Basic: What are the stability considerations for the ethyl ester moiety under physiological conditions?
Answer:
The ethyl ester group is prone to hydrolysis by esterases in vivo, forming the corresponding carboxylic acid. Stability assays in simulated biological fluids (e.g., pH 7.4 buffer with porcine liver esterase) can quantify hydrolysis rates. Formulation with enteric coatings or prodrug strategies may mitigate premature degradation .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
Tools like SwissADME or ADMETLab2.0 estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. For instance, the trifluoromethyl group increases logP, potentially reducing solubility, while the pyridine ring enhances metabolic stability via π-stacking interactions . MD simulations with lipid bilayers assess membrane permeability .
Basic: How to troubleshoot low yields in amide bond formation steps?
Answer:
Low yields in carboxamide couplings (e.g., using HATU/DIPEA) may stem from moisture-sensitive reagents or inadequate activation. Ensure anhydrous THF/DMF, fresh coupling agents, and stoichiometric excess (1.2–1.5 eq) of the carboxylic acid. achieved 96% yield by maintaining strict inert conditions .
Advanced: What strategies improve solubility for in vivo studies without altering bioactivity?
Answer:
Co-solvents (e.g., PEG-400/Cremophor EL) or nanoformulation (liposomes) enhance solubility of hydrophobic fluorinated compounds. Alternatively, synthesizing water-soluble salts (e.g., hydrochloride) of the free carboxylic acid (post-ester hydrolysis) balances solubility and activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
